molecular formula C23H27NO3 B12597487 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide CAS No. 644979-73-7

3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide

Cat. No.: B12597487
CAS No.: 644979-73-7
M. Wt: 365.5 g/mol
InChI Key: YRMCWHNDJDTGOE-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with 1-(2-methylbenzoyl)cyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2-methylbenzoic acid
  • 1-(2-Methylbenzoyl)cyclohexylamine
  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

Uniqueness

3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the benzamide moiety, contribute to its versatility in various applications .

Properties

CAS No.

644979-73-7

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

3-methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide

InChI

InChI=1S/C23H27NO3/c1-16-10-5-6-11-18(16)21(25)23(14-7-4-8-15-23)24-22(26)19-12-9-13-20(27-3)17(19)2/h5-6,9-13H,4,7-8,14-15H2,1-3H3,(H,24,26)

InChI Key

YRMCWHNDJDTGOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2(CCCCC2)NC(=O)C3=C(C(=CC=C3)OC)C

Origin of Product

United States

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